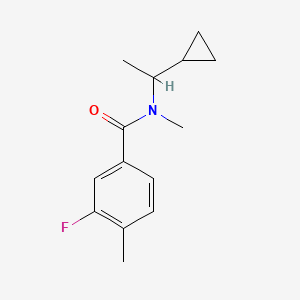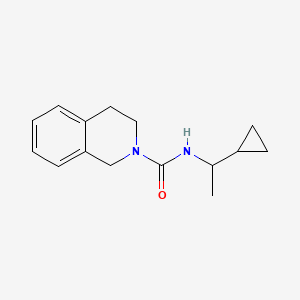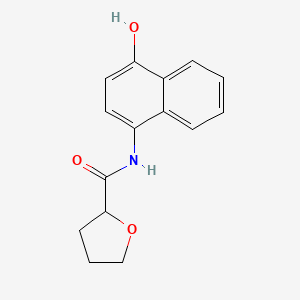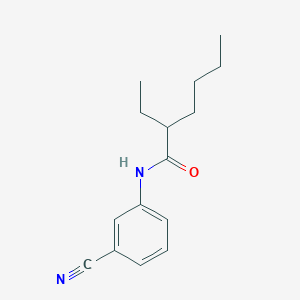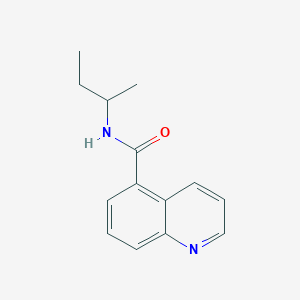
N-butan-2-ylquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-ylquinoline-5-carboxamide (BQCA) is a synthetic compound that belongs to the family of quinoline carboxamides. BQCA is a potent and selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-butan-2-ylquinoline-5-carboxamide acts by selectively binding to the mGluR2 receptor and activating it. The mGluR2 receptor is a G protein-coupled receptor that is widely distributed in the brain. Activation of the mGluR2 receptor leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-butan-2-ylquinoline-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and dopamine in the brain, which can lead to a decrease in neuronal excitability. N-butan-2-ylquinoline-5-carboxamide has also been shown to increase the levels of the neurotransmitter GABA, which has an inhibitory effect on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-ylquinoline-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the mGluR2 receptor, which allows for precise control of the experimental conditions. N-butan-2-ylquinoline-5-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N-butan-2-ylquinoline-5-carboxamide is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-butan-2-ylquinoline-5-carboxamide. One direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to study its long-term effects and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butan-2-ylquinoline-5-carboxamide and its mechanism of action.
Méthodes De Synthèse
N-butan-2-ylquinoline-5-carboxamide can be synthesized by the reaction of 2-aminobenzamide with butan-2-ol in the presence of a palladium catalyst. The reaction proceeds via the formation of a butylated intermediate, which is then cyclized to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure N-butan-2-ylquinoline-5-carboxamide.
Applications De Recherche Scientifique
N-butan-2-ylquinoline-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-butan-2-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-butan-2-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-6-4-8-13-11(12)7-5-9-15-13/h4-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXLQGMDCLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

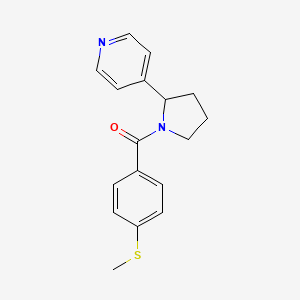
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
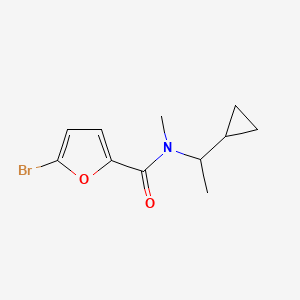
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)

![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)


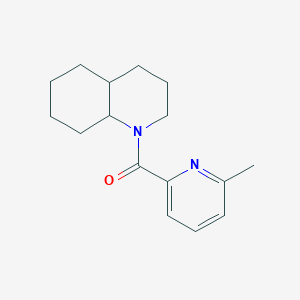
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
